molecular formula C24H24N2O4 B2495965 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide CAS No. 946265-36-7

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B2495965
CAS No.: 946265-36-7
M. Wt: 404.466
InChI Key: HVSHULGHPLUNMK-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a benzamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is subsequently reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
  • 4-hydroxy-2-quinolones

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a furan ring, tetrahydroquinoline moiety, and benzamide group. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline structure, which is further connected to a propan-2-yloxybenzamide group. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 336.42 g/mol. The compound's structure can be represented as follows:

N 1 furan 2 carbonyl 1 2 3 4 tetrahydroquinolin 7 yl 4 propan 2 yloxy benzamide\text{N 1 furan 2 carbonyl 1 2 3 4 tetrahydroquinolin 7 yl 4 propan 2 yloxy benzamide}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The furan and tetrahydroquinoline moieties are known for their roles in various pharmacological activities, including:

  • Enzyme Inhibition : The sulfonamide group often participates in enzyme inhibition by mimicking substrates or interacting with active sites.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate IC50 values indicating potent inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds have shown effectiveness as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound may also possess inhibitory activity against viral enzymes .

Study 1: Antiviral Activity

A recent study explored the antiviral properties of furan-containing compounds against SARS-CoV-2. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 1.55 μM), highlighting their potential as therapeutic agents against viral infections .

Study 2: Enzyme Interaction Analysis

In another investigation, the interaction of related compounds with enzyme active sites was analyzed using molecular docking studies. The results suggested that the furan ring and the sulfonamide group play critical roles in binding affinity and specificity towards target enzymes .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaIC50 (μM)Biological Activity
Compound AC17H18N2O4S1.55Antiviral
Compound BC20H24N2O310.76Antimicrobial
Compound CC22H22N2O5S8.08Enzyme Inhibitor

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-16(2)30-20-11-8-18(9-12-20)23(27)25-19-10-7-17-5-3-13-26(21(17)15-19)24(28)22-6-4-14-29-22/h4,6-12,14-16H,3,5,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSHULGHPLUNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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